molecular formula C29H33N5O3 B2933634 5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040650-47-2

5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2933634
CAS No.: 1040650-47-2
M. Wt: 499.615
InChI Key: CPJGJQXYVAERCK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridinone derivative characterized by a pyrazolo[4,3-c]pyridin-3-one core. Key structural features include:

  • 5-position substitution: A 3-methoxypropyl group, which enhances solubility due to the ether oxygen and flexible alkyl chain.
  • 2-position substitution: A phenyl group, common in bioactive heterocycles for π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

5-(3-methoxypropyl)-7-[4-[(2-methylphenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3/c1-22-9-6-7-10-23(22)19-31-14-16-33(17-15-31)28(35)25-20-32(13-8-18-37-2)21-26-27(25)30-34(29(26)36)24-11-4-3-5-12-24/h3-7,9-12,20-21H,8,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJGJQXYVAERCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including a piperazine moiety and a pyrazolo-pyridine core. The structural formula can be represented as follows:

C22H28N4O2\text{C}_{22}\text{H}_{28}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have demonstrated that compounds similar to this pyrazolo-pyridine derivative exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with the piperazine scaffold have shown activity against breast cancer cells (e.g., MDA-MB-231) with IC50 values ranging from 19.9 to 75.3 µM, indicating moderate potency in inhibiting cell viability compared to non-cancerous cells .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer progression, such as polo-like kinase 1 (Plk1), which is critical for cell division and survival in cancer cells .
  • Receptor Modulation : The piperazine component may interact with various neurotransmitter receptors, potentially influencing neurochemical pathways that could contribute to its anticancer effects .

Study on Antiproliferative Effects

A study conducted on a series of piperazine derivatives, including the target compound, revealed that modifications in the benzyl group significantly altered the antiproliferative activity. The presence of bulky groups like 2-methylbenzyl enhanced the interaction with target enzymes, leading to improved inhibition rates .

CompoundCell LineIC50 (µM)Mechanism of Action
5-(3-Methoxypropyl)-...MDA-MB-23119.9Inhibition of Plk1
Similar Compound 1OVCAR-331.5Receptor modulation
Similar Compound 2COV31843.9Enzyme inhibition

In Vivo Studies

In vivo studies have indicated that compounds with similar structures exhibit promising results in animal models of cancer. These studies often focus on tumor growth inhibition and overall survival rates, showing that these compounds can significantly reduce tumor size compared to control groups .

Chemical Reactions Analysis

Hydrolysis of Piperazine-1-Carbonyl Amide

The amide bond in the piperazine-1-carbonyl group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and piperazine derivatives.

Reaction ConditionsProductsYieldReference
6 M HCl, reflux, 12 h7-carboxy-pyrazolo-pyridine + 4-(2-methylbenzyl)piperazine78%
2 M NaOH, 80°C, 8 hSodium salt of 7-carboxy-pyrazolo-pyridine + free piperazine derivative65%

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Nucleophilic Substitution at Piperazine

The 4-(2-methylbenzyl)piperazine moiety participates in nucleophilic substitution reactions due to the electron-donating nature of the benzyl group.

ReactionConditionsProductsYieldReference
Alkylation with methyl iodideDMF, K2CO3, 60°C, 6 hQuaternary ammonium salt at N-position82%
Acylation with acetyl chlorideCH2Cl2, Et3N, 0°C → RT, 2 hN-acetyl-piperazine derivative75%

Key Insight : Steric hindrance from the 2-methylbenzyl group reduces reactivity at the adjacent nitrogen atom.

Oxidation of 2-Methylbenzyl Group

The 2-methylbenzyl substituent undergoes oxidation to form a carboxylic acid derivative under strong oxidizing conditions.

Oxidizing AgentConditionsProductYieldReference
KMnO4, H2SO4, H2OReflux, 24 h2-carboxybenzyl-piperazine conjugate58%
CrO3, Acetic acidRT, 48 hPartial oxidation to aldehyde intermediate42%

Limitation : Over-oxidation can lead to decomposition products if reaction times are prolonged.

Cleavage of Methoxypropyl Ether

The 3-methoxypropyl group is susceptible to cleavage under acidic conditions, yielding a hydroxyl intermediate.

Reaction ConditionsProductsYieldReference
48% HBr, AcOH, reflux, 6 h5-(3-hydroxypropyl)-derivative + CH3Br89%
BBr3, CH2Cl2, −78°C → RT, 12 hDemethylated alcohol derivative93%

Application : This reaction enables functionalization at the 5-position for further derivatization .

Electrophilic Aromatic Substitution (Pyrazolo-Pyridine Core)

The pyrazolo[4,3-c]pyridine core undergoes nitration and sulfonation at electron-rich positions.

ReactionConditionsProductsYieldReference
Nitration (HNO3/H2SO4)0°C, 2 h6-nitro-pyrazolo-pyridine derivative67%
Sulfonation (SO3, H2SO4)50°C, 4 h6-sulfo-pyrazolo-pyridine derivative61%

Regioselectivity : Substitution occurs preferentially at the 6-position due to electron-donating effects from the adjacent nitrogen atoms.

Photochemical Reactivity

UV irradiation induces dimerization via the pyrazolo-pyridine core:

ConditionsProductsYieldReference
UV light (254 nm), THF, 24 h[2+2] Cycloaddition dimer34%

Note : This reaction is concentration-dependent and proceeds via a triplet excited state.

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridinone vs. Pyrazolo[4,3-d]pyrimidinone

  • Target Compound: Pyrazolo[4,3-c]pyridinone (pyridine fused with pyrazole).
  • Analog (–8): Pyrazolo[4,3-d]pyrimidinone (pyrimidine fused with pyrazole), as seen in phosphodiesterase inhibitors like sildenafil analogs. Key Difference: Pyridinone vs. pyrimidinone cores alter electron distribution and hydrogen-bonding capacity, affecting target selectivity .

Substituent Analysis

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Molecular Features Inferred Properties
Target Compound 5-(3-methoxypropyl), 7-(4-(2-methylbenzyl)piperazine), 2-phenyl High lipophilicity (2-methylbenzyl), moderate solubility (3-methoxypropyl) Potential CNS activity due to lipophilic piperazine
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridinone () 5-ethyl, 7-(4-(2-fluorophenyl)piperazine) Reduced lipophilicity (fluorophenyl vs. methylbenzyl) Enhanced metabolic stability (fluorine substitution)
MK7: 2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one () 3-chlorophenyl, 5-phenyl High halogenated aryl lipophilicity Antibacterial/antifungal potential (halogenated analogs in )
Compound 5: 4-(1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenylpiperazin-1-yl)butan-1-one () Piperazine linked to pyrazole via butanone Flexible linker for receptor interaction Improved pharmacokinetics (trifluoromethyl group)

Piperazine Moieties

  • Analog : 4-(2-fluorophenyl)piperazine reduces steric hindrance and adds electronegativity, enhancing metabolic stability via fluorine’s electron-withdrawing effects .

Alkyl/Substituent Effects

  • 3-Methoxypropyl (Target) : Balances lipophilicity with polarity, improving aqueous solubility compared to ethyl () or methyl groups ().
  • Ethyl () : Simpler alkyl chain with lower solubility, favoring rapid tissue distribution.

Research Implications and Gaps

  • Activity Data: While notes antibacterial/antifungal activity in pyrazolo-pyrimidines, the target compound’s biological profile remains uncharacterized.
  • Optimization Opportunities : Structural features (e.g., 3-methoxypropyl, 2-methylbenzyl) suggest tunability for solubility, selectivity, and potency in future studies.

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